molecular formula C22H24N4O3S B11181995 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11181995
M. Wt: 424.5 g/mol
InChI Key: DXKFZGVSCPRTBY-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a benzodioxole group and an acetamide moiety linked to a benzothiazole ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and benzothiazole intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation. Common reagents used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Used in similar synthetic applications but has a simpler structure.

    Acetylacetone: Another compound with similar reactivity but different functional groups.

    Diketene: Used in the synthesis of acetoacetic esters, similar to the role of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide in complex molecule synthesis.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications compared to simpler compounds.

Properties

Molecular Formula

C22H24N4O3S

Molecular Weight

424.5 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C22H24N4O3S/c1-15-2-4-17-20(10-15)30-22(23-17)24-21(27)13-26-8-6-25(7-9-26)12-16-3-5-18-19(11-16)29-14-28-18/h2-5,10-11H,6-9,12-14H2,1H3,(H,23,24,27)

InChI Key

DXKFZGVSCPRTBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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